REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:7]2.N([O-])=O.[Na+].NC(N)=O.O.[BrH:25]>[OH-].[Na+]>[Br:25][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:7]2 |f:1.2,6.7|
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
11.15 g
|
Type
|
reactant
|
Smiles
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NC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuBr
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
CuBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting suspension was maintained at -5° to 0° C.
|
Type
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STIRRING
|
Details
|
The mixture was stirred continuously for 30 minutes at -5~0° C
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C.
|
Type
|
CUSTOM
|
Details
|
was in a 1000 ml flask
|
Type
|
STIRRING
|
Details
|
The dark mixture was stirred at 80° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected in a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with about 50 ml of water
|
Type
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CUSTOM
|
Details
|
13.9 g of crude product was obtained
|
Type
|
CUSTOM
|
Details
|
after drying under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The crude compound was refluxed in 500 ml of water for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness and solid
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.23 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |